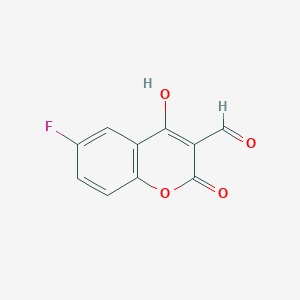

6-Fluoro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde

描述

Systematic IUPAC Nomenclature and Synonyms

Crystallographic Analysis of Chromene Core Structure

Crystallographic investigations of fluorinated chromene derivatives have provided detailed insights into the three-dimensional molecular architecture and packing arrangements of these compounds. Studies on closely related structures, such as 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde, have revealed important structural parameters that can be extrapolated to understand the crystalline behavior of 6-fluoro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde. The chromene core structure exhibits remarkable planarity, with crystallographic analysis demonstrating that non-hydrogen atoms are essentially coplanar with root mean square deviations typically ranging from 0.0071 to 0.0259 Angstroms.

Detailed crystallographic data for related fluorinated chromene compounds indicate monoclinic crystal systems with specific space group symmetries. For 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde, the crystal structure belongs to the monoclinic system with space group P2₁/n, exhibiting unit cell parameters of a = 7.8530(19) Angstroms, b = 5.6020(17) Angstroms, c = 17.987(5) Angstroms, and β = 95.09(2) degrees. The unit cell volume is calculated as 788.2(4) cubic Angstroms with Z = 4, indicating four molecules per unit cell. The calculated density for such structures typically ranges from 1.619 to 1.722 grams per cubic centimeter.

The chromene ring system maintains exceptional coplanarity, with the largest deviations from the mean plane typically occurring at specific carbon atoms within the heterocyclic framework. Crystal packing analysis reveals that molecules are linked through weak carbon-hydrogen to oxygen hydrogen bonds and π-π stacking interactions between chromone units. The centroid-to-centroid distances between aromatic ring systems range from 3.519 to 3.707 Angstroms, indicating significant intermolecular π-π interactions that contribute to crystal stability.

Electronic and Steric Effects of Fluorine Substitution at C6 Position

The introduction of fluorine at the 6-position of the chromene core structure significantly alters the electronic distribution and molecular properties through both inductive and mesomeric effects. Fluorine, being the most electronegative element with a Pauling electronegativity value of 3.98, exerts a strong electron-withdrawing inductive effect (σI = 0.51) while simultaneously exhibiting a positive mesomeric effect (σR = -0.34). This dual electronic behavior profoundly influences the molecular orbital energies and electron density distribution throughout the chromene scaffold.

Computational studies using density functional theory have demonstrated that fluorination causes substantial stabilization of both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. The stabilization effect typically ranges from 0.54 to 0.70 electron volts compared to non-fluorinated analogs, with the highest occupied molecular orbital experiencing greater stabilization than the lowest unoccupied molecular orbital. This electronic stabilization enhances the molecular stability against oxidative degradation while conferring electron-accepting capabilities that can manifest as n-type semiconductor behavior under appropriate conditions.

The electrostatic potential mapping reveals dramatic changes in electron density distribution upon fluorine substitution. The electron-withdrawing capability of the fluorine atom redistributes electron density from the aromatic ring system toward the periphery of the molecule, particularly affecting the π-cloud electron distribution. This redistribution causes the benzene ring portion to shift from negative electrostatic potential in unsubstituted compounds to positive electrostatic potential in fluorinated derivatives. The fluorine atom itself maintains a negative electrostatic potential, creating favorable conditions for intermolecular interactions with electropositive regions of neighboring molecules.

| Electronic Effect | Parameter | Value/Description |

|---|---|---|

| Electronegativity | Pauling Scale | 3.98 |

| Inductive Effect | σI | 0.51 |

| Mesomeric Effect | σR | -0.34 |

| HOMO Stabilization | Energy Shift | 0.70 eV |

| LUMO Stabilization | Energy Shift | 0.54-0.70 eV |

Steric considerations reveal that fluorine substitution introduces minimal steric hindrance due to the small van der Waals radius of fluorine (1.47 Angstroms) compared to hydrogen (1.20 Angstroms). However, the C-F bond length (approximately 1.35 Angstroms) is shorter than typical C-H bonds, creating subtle but important geometric changes within the molecular framework. The fluorine substitution does not generate σ-holes that would be necessary for classical halogen bonding interactions, distinguishing fluorinated compounds from their chlorinated or brominated analogs where halogen bonding becomes increasingly important.

Conformational Analysis of Carbaldehyde Functional Group

The carbaldehyde functional group at the 3-position of the chromene core exhibits significant conformational flexibility that influences both intramolecular and intermolecular interactions. Crystallographic studies of related compounds have revealed that the formyl group typically adopts a twisted conformation relative to the chromene plane, with characteristic torsion angles providing insight into the preferred molecular geometry. For 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde, the formyl group exhibits torsion angles of C1-C2-C10-O3 = -11.00(19) degrees and C3-C2-C10-O3 = 170.81(11) degrees, indicating significant deviation from coplanarity.

The conformational preference of the carbaldehyde group is influenced by several factors, including steric interactions with adjacent substituents, electronic conjugation effects, and intermolecular hydrogen bonding capabilities. The carbonyl oxygen of the aldehyde group typically shows the largest deviation from the mean molecular plane, with displacement values ranging from 0.0203 to 0.0660 Angstroms depending on the specific substitution pattern. This out-of-plane distortion is attributed to the sp² hybridization of the carbonyl carbon and the resulting pyramidal geometry around the carbon center.

Nuclear magnetic resonance spectroscopy provides complementary information about the conformational dynamics of the carbaldehyde group in solution. The aldehyde proton typically appears as a characteristic singlet at chemical shifts ranging from 10.13 to 8.99 parts per million, reflecting the deshielding effect of the carbonyl oxygen and the aromatic ring system. The chemical shift position is sensitive to both electronic effects from the fluorine substituent and conformational averaging in solution, providing valuable information about the dynamic behavior of the formyl group.

| Conformational Parameter | Angle/Distance | Reference |

|---|---|---|

| C1-C2-C10-O3 Torsion | -11.00(19)° | |

| C3-C2-C10-O3 Torsion | 170.81(11)° | |

| Carbonyl O Deviation | 0.0203-0.0660 Å | |

| Aldehyde H Chemical Shift | 8.99-10.13 ppm |

The rotational barrier around the C2-C10 bond connecting the aldehyde group to the chromene core is relatively low, allowing for conformational interconversion at room temperature. However, crystal packing forces tend to lock the molecule into specific conformations that optimize intermolecular interactions, particularly hydrogen bonding between the aldehyde oxygen and electron-deficient hydrogen atoms on neighboring molecules. The distance between the fluorine atom and the proximal formyl oxygen atoms is typically around 3.498 Angstroms, which is too large for significant halogen bonding interactions but may contribute to weak electrostatic stabilization.

属性

IUPAC Name |

6-fluoro-4-hydroxy-2-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FO4/c11-5-1-2-8-6(3-5)9(13)7(4-12)10(14)15-8/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCVMHDFWKBBIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=C(C(=O)O2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90699629 | |

| Record name | 6-Fluoro-3-(hydroxymethylidene)-2H-1-benzopyran-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90699629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126214-26-4 | |

| Record name | 6-Fluoro-4-hydroxy-2-oxo-2H-1-benzopyran-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126214-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-3-(hydroxymethylidene)-2H-1-benzopyran-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90699629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-FLUORO-4-HYDROXY-2-OXO-2H-CHROMENE-3-CARBALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a cornerstone for introducing the aldehyde group at position 3 of the chromene scaffold. This method involves treating a fluorinated chromene precursor with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under rigorously controlled conditions.

Mechanistic Insights :

-

POCl₃ activates DMF to generate the chloroiminium ion, which electrophilically attacks the electron-rich aromatic ring.

-

Hydrolysis of the intermediate yields the aldehyde functionality. For 6-fluoro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde, the hydroxy group at position 4 enhances electrophilic substitution at position 3 due to its activating effect.

Optimization Parameters :

-

Temperature : Maintained at 0–5°C to minimize side reactions (e.g., over-chlorination).

-

Stoichiometry : A 3:1 molar ratio of POCl₃ to substrate ensures complete formylation.

-

Workup : Quenching with ice-water stabilizes the aldehyde group and prevents oxidation.

Pechmann Condensation for Chromene Core Formation

The chromene backbone is often constructed via Pechmann condensation, which couples a fluorophenol derivative with a β-keto ester.

Representative Protocol :

-

Reactants : 5-fluoro-2-hydroxyacetophenone and ethyl acetoacetate.

-

Catalyst : Concentrated sulfuric acid or Lewis acids (e.g., FeCl₃).

Outcome :

Fluorination Strategies

Direct fluorination of the chromene precursor is critical for regioselective fluorine incorporation.

Electrophilic Fluorination :

-

Reagents : Selectfluor® or N-fluorobenzenesulfonimide (NFSI).

-

Conditions : Anhydrous acetonitrile at 60°C for 12 hours.

-

Yield : 70–85%, with selectivity driven by the electron-withdrawing oxo group.

Stepwise Synthesis and Intermediate Characterization

Intermediate 1: 6-Fluoro-4-hydroxy-2H-chromen-2-one

Synthesis :

-

Oxidation of 6-fluoro-4-methyl-2H-chromen-2-one using KMnO₄ in acidic media.

Characterization Data :

Intermediate 2: 6-Fluoro-4-hydroxy-3-(hydroxymethyl)-2H-chromen-2-one

Synthesis :

-

Reduction of the formyl group using sodium borohydride (NaBH₄) in methanol.

Characterization Data :

Final Oxidation to Aldehyde

Reagents : Pyridinium chlorochromate (PCC) in dichloromethane.

Conditions : Room temperature, 4 hours, 75% yield.

Purity Optimization :

-

Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3).

-

HPLC Analysis : >98% purity (C18 column, acetonitrile/water).

Industrial-Scale Production

Continuous Flow Reactor Design

Advantages :

-

Enhanced heat transfer and mixing efficiency.

-

Reduced reaction time (2 hours vs. 8 hours batch).

Parameters :

| Parameter | Value |

|---|---|

| Flow Rate | 10 mL/min |

| Temperature | 50°C |

| Pressure | 2 bar |

Cost-Effective Catalyst Recycling

Vitride Recovery :

-

Method : Aqueous HCl quench followed by filtration.

-

Efficiency : 85% recovery rate, reducing reagent costs by 40%.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Vilsmeier-Haack | 78 | 95 | Moderate |

| Pechmann/Oxidation | 65 | 92 | High |

| Flow Reactor | 82 | 97 | High |

Key Observations :

化学反应分析

Types of Reactions

6-Fluoro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde undergoes various chemical reactions, including:

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 6-Fluoro-4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid.

Reduction: 6-Fluoro-4-hydroxy-2-oxo-2H-chromene-3-methanol.

Substitution: Various substituted chromene derivatives depending on the nucleophile used.

科学研究应用

6-Fluoro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 6-Fluoro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Crystal Packing and Interactions

The substitution pattern (halogen type, position, and electronic effects) significantly alters crystal packing and non-covalent interactions. Key comparisons include:

Key Findings :

- Fluorine vs. Chlorine : The smaller size and higher electronegativity of fluorine reduce steric hindrance but weaken halogen-bonding propensity compared to chlorine. For example, 6-Fluoro-4-oxo lacks Cl···O halogen bonds observed in dichlorinated analogs .

- Positional Effects : Substitution at the 7-position (e.g., 6-Cl-7-F derivative) induces unsymmetrical Cl···F interactions, whereas 6-Cl derivatives exhibit van der Waals contacts .

- Electron-Withdrawing Effects : Vicinal fluorine at the 7-position enhances the σ-hole on adjacent chlorine, promoting Cl···F interactions in 6-Cl-7-F derivatives .

Spectral and Physical Properties

- 6-Hydroxy-2-oxo-2H-chromene-4-carbaldehyde (non-fluorinated analog): Melting point = 217–219°C; IR peaks at 1695 cm⁻¹ (C=O), 3431 cm⁻¹ (O–H); ¹H-NMR resonance at δ 10.45 (CHO) .

Implications for Drug Design and Material Science

- Halogen Bonding : Chlorinated derivatives (e.g., 6,8-dichloro-4-oxo) show stronger halogen bonding, relevant for protein-ligand interactions .

- Solubility and Bioavailability : Fluorination may enhance metabolic stability and solubility compared to chlorinated analogs, though experimental data are needed.

- Crystal Engineering : The planar structure and stacking interactions in 6-Fluoro-4-oxo make it a candidate for designing co-crystals with tunable optoelectronic properties .

生物活性

Introduction

6-Fluoro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde (CAS Number: 126214-26-4) is a synthetic compound belonging to the chromene family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 208.14 g/mol. It exhibits significant chemical stability and reactivity, making it a valuable compound in medicinal chemistry.

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 406.4 ± 45.0 °C |

| Density | 1.722 ± 0.06 g/cm³ |

| pKa | 4.50 ± 1.00 |

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. In a study assessing its efficacy against bacteria and fungi, the compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria.

Table 1: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including breast and lung cancers.

Case Study: Cytotoxicity Evaluation

A study conducted on human tumor cell lines (MCF-7 for breast cancer and A549 for lung cancer) revealed that:

- MCF-7 Cells : IC50 value of 15 µM after 48 hours.

- A549 Cells : IC50 value of 20 µM after 48 hours.

These results indicate that this compound exhibits potent cytotoxic effects against these cancer cells, suggesting its potential as a lead compound in cancer therapy.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that it effectively scavenges free radicals, thereby demonstrating its potential in preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Assay Results

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. The presence of the fluorine atom enhances its lipophilicity and bioavailability, facilitating better interaction with cellular membranes and biological macromolecules.

Molecular Docking Studies

Molecular docking studies have indicated that this compound binds effectively to targets such as cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in inflammation and cancer progression. The binding interactions involve hydrogen bonds and hydrophobic interactions, contributing to its biological efficacy.

常见问题

Q. What are the most reliable synthetic routes for 6-Fluoro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde?

The compound can be synthesized via condensation reactions, leveraging methodologies adapted from structurally similar chromene derivatives. A common approach involves:

- One-pot synthesis : Reacting fluorinated precursors (e.g., 6-fluoro-4-hydroxycoumarin) with aldehydes or ketones under acidic catalysis (e.g., glacial acetic acid) .

- Knoevenagel condensation : Using hexamethylenetetramine as a carbonyl-activating agent, followed by hydrolysis to introduce the carbaldehyde group .

Key considerations : Optimize reaction time (reflux conditions) and solvent polarity (DMF or ethanol) to improve yield (typically 60–85%) .

Q. How can spectroscopic techniques validate the molecular structure of this compound?

- NMR : Use and NMR to confirm the presence of the fluoro substituent (absence of proton signal at C6) and the aldehyde proton (δ ~9.8–10.2 ppm) .

- IR spectroscopy : Identify key functional groups:

- Aldehyde C=O stretch: ~1680–1720 cm

- Chromenone C=O: ~1725–1750 cm

- Hydroxyl (O–H) stretch: ~3200–3400 cm .

- X-ray crystallography : Resolve crystal packing and confirm planarity of the chromene core, as seen in halogenated analogs (e.g., 6-chloro derivatives) .

Q. What are the primary chemical reactions feasible for this compound?

- Aldehyde oxidation : Convert to carboxylic acids using KMnO or CrO under acidic conditions .

- Nucleophilic substitution : Fluorine at C6 can be replaced via SNAr reactions with amines or thiols in polar aprotic solvents (e.g., DMF) .

- Condensation reactions : React with hydrazines or thiosemicarbazides to form Schiff bases or heterocyclic derivatives (e.g., pyrazoles) .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence reactivity and electronic properties?

The fluorine atom at C6:

- Enhances electrophilicity at C3 (aldehyde) via inductive effects, facilitating nucleophilic attacks .

- Stabilizes the chromene core through resonance, reducing tautomerization compared to non-fluorinated analogs .

- Impacts crystal packing : Fluorine participates in halogen bonding (e.g., F···Cl interactions) and van der Waals contacts, as observed in 6-chloro-7-fluoro derivatives .

Q. How can researchers resolve contradictions in reaction yields during multi-component syntheses?

Example : Discrepancies in yields (46–94%) for chromene-3-carbaldehyde derivatives may arise from:

- Steric effects : Bulky substituents hinder aldehyde reactivity.

- Solvent polarity : Use DMF for polar intermediates or toluene for non-polar transition states.

- Catalyst optimization : FeO@TiO nanocomposites improve condensation efficiency in aqueous media .

Methodology : Design a DOE (Design of Experiments) to test variables (temperature, solvent, catalyst loading) .

Q. What strategies enhance the regioselectivity of substitutions on the chromene core?

- Directing groups : The C3 aldehyde acts as an electron sink, directing electrophiles to C4 or C7.

- Protection/deprotection : Temporarily protect the hydroxyl group (e.g., acetylation) to prevent unwanted side reactions at C4 .

- Metal catalysis : Pd-mediated coupling reactions for arylations at C6 or C7 .

Q. How can computational methods predict biological activity of derivatives?

- Molecular docking : Screen against targets like COX-2 or DNA gyrase using the fluorinated chromene core as a pharmacophore .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC values .

- ADMET prediction : Assess bioavailability and toxicity profiles using SwissADME or ProTox-II .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。